Azido Myristic Acid

描述

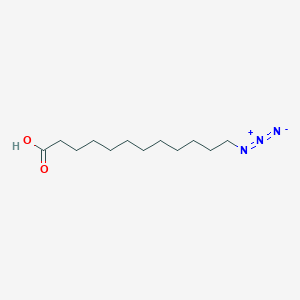

Structure

2D Structure

3D Structure

属性

IUPAC Name |

12-azidododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O2/c13-15-14-11-9-7-5-3-1-2-4-6-8-10-12(16)17/h1-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYSGAVCDGKGYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327580 | |

| Record name | 12-azidododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80667-36-3 | |

| Record name | 12-azidododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Precursors

Established Synthetic Routes from Alkyl Halide Precursors

The primary and most well-established method for synthesizing 12-azidododecanoic acid involves the nucleophilic substitution of an alkyl halide precursor. This reaction leverages the azide (B81097) ion (N₃⁻) as a potent nucleophile to displace a halide from a long-chain carboxylic acid. The most commonly used precursor is 12-bromododecanoic acid. rsc.orgresearchgate.net

The synthesis is typically carried out by reacting 12-bromododecanoic acid with an excess of sodium azide (NaN₃) in a polar aprotic solvent, such as dimethylformamide (DMF). rsc.orgunh.edu The reaction mixture is heated to elevated temperatures, often around 80-90°C, and stirred for an extended period, typically overnight, to ensure complete conversion. rsc.orgunh.edu The use of a polar aprotic solvent like DMF is crucial as it effectively solvates the sodium cations, leaving the azide anion more available for nucleophilic attack.

The general reaction scheme is as follows:

Br-(CH₂)₁₁-COOH + NaN₃ → N₃-(CH₂)₁₁-COOH + NaBr

Following the reaction, an aqueous workup is performed to separate the desired product from the inorganic salts and any remaining starting material. This typically involves extraction with an organic solvent, such as ethyl acetate, and washing with water and brine. rsc.orgunh.edu The final product, 12-azidododecanoic acid, is often obtained as a white solid or a golden oil after purification. rsc.orgunh.edu

| Precursor | Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| 12-Bromododecanoic acid | Sodium azide | DMF | 90°C | 12 hours | 95% | rsc.org |

| 12-Bromododecanoic acid | Sodium azide | DMF | 80°C | Overnight | 31% | unh.edu |

| 12-Bromododecanoic acid | Sodium azide | DMSO | Not specified | Not specified | Not specified | nih.gov |

Adaptations and Optimizations in Laboratory Synthesis

While the fundamental synthetic route from 12-bromododecanoic acid is robust, various adaptations and optimizations have been developed to improve yield, purity, and reaction conditions. One common modification involves the initial esterification of 12-bromododecanoic acid, for example, with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. nih.gov This protects the carboxylic acid functionality during the subsequent azidation step. After the introduction of the azide group, the ester is then hydrolyzed back to the carboxylic acid.

Microwave-assisted synthesis has also been explored as a method to accelerate the reaction. organic-chemistry.org Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. organic-chemistry.org

Purification techniques are also a key area of optimization. While simple extraction and washing are often sufficient, some protocols employ column chromatography to achieve higher purity of the final product. rsc.org The choice of purification method often depends on the intended application of the 12-azidododecanoic acid.

Derivatization Strategies for Functional Group Transformations

The versatility of 12-azidododecanoic acid lies in the reactivity of its two primary functional groups: the terminal azide and the carboxylic acid. These groups can be independently or sequentially modified to create a wide range of derivatives for various applications.

Reactions of the Azide Group:

The azide group is a cornerstone of "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. smolecule.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a widely used click reaction where the azide group of 12-azidododecanoic acid reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole. rsc.orgsmolecule.com This reaction is instrumental in bioconjugation, allowing for the attachment of 12-azidododecanoic acid to alkyne-modified biomolecules. rsc.orgresearchgate.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts readily with the azide group without the need for a toxic metal catalyst. thermofisher.comresearchgate.net This makes it particularly suitable for applications in living systems. thermofisher.com

Staudinger Ligation: The azide group can be converted to an amine via the Staudinger reaction, which involves treatment with a phosphine, such as triphenylphosphine. smolecule.commasterorganicchemistry.com This provides a pathway to form an amide bond under mild conditions.

Reactions of the Carboxylic Acid Group:

The carboxylic acid group can undergo a variety of standard organic transformations. khanacademy.orgwikipedia.org

Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol in the presence of an acid catalyst (Fischer esterification). wikipedia.orglibretexts.org This is often done to modify the solubility or reactivity of the molecule.

Amide Bond Formation: The carboxylic acid can be coupled with an amine to form an amide bond. This reaction is often facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. khanacademy.orglibretexts.org This is a common strategy for attaching 12-azidododecanoic acid to proteins or peptides. mdpi.com

Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orglibretexts.orgnih.gov The resulting acyl chloride is a versatile intermediate for the synthesis of esters and amides.

These derivatization strategies allow for the creation of bifunctional molecules where the azide group can be used for "clicking" to a target, and the modified carboxylic acid can provide another point of attachment or a specific functional property.

Chemoenzymatic Labeling and Incorporation Strategies

N-Myristoyltransferase (NMT)-Mediated Protein Tagging

N-Myristoyltransferase (NMT) is the enzyme responsible for attaching myristic acid to the N-terminal glycine (B1666218) residue of a specific set of proteins, a process known as N-myristoylation. researchgate.netyeastgenome.org 12-ADA serves as a substrate for NMT, enabling the tagging of these proteins. iris-biotech.de

NMT recognizes and binds to myristoyl-CoA, the activated form of myristic acid, before binding to a protein substrate. yeastgenome.org The enzyme then catalyzes the transfer of the myristoyl group to the N-terminal glycine of the target protein. researchgate.netyeastgenome.org Studies have shown that NMT can also recognize and utilize analogs of myristic acid, such as 12-ADA. escholarship.org Once 12-ADA is activated to its CoA ester form by cellular acyl-CoA synthetases, NMT can transfer the 12-azidododecanoyl group to its protein substrates. researchgate.netescholarship.orgresearchgate.net The specificity of this process allows for the targeted labeling of N-myristoylated proteins. nih.govresearchgate.net

Research has demonstrated that the incorporation of 12-ADA is specific to N-myristoylation, as it can be reduced by inhibitors of NMT and by the addition of excess myristic acid. nih.govresearchgate.net

12-ADA is a valuable tool for studying protein myristoylation through competitive labeling experiments. researchgate.net By introducing 12-ADA into cells, it competes with the natural myristic acid for incorporation into proteins by NMT. researchgate.netresearchgate.net The extent of 12-ADA labeling can be used to assess the dynamics of protein myristoylation. researchgate.net For instance, the presence of excess myristic acid can outcompete 12-ADA, leading to reduced labeling of proteins with the azide (B81097) probe. nih.govresearchgate.net This competitive approach helps to confirm that the observed labeling is indeed due to N-myristoylation and provides insights into the substrate preferences of NMT. researchgate.netescholarship.org

| Condition | Effect on 12-ADA Labeling | Reference |

| Addition of excess myristic acid | Attenuated incorporation of 12-ADA | nih.govresearchgate.net |

| Addition of NMT-specific inhibitor (DDD85646) | Attenuated incorporation of 12-ADA | nih.govresearchgate.net |

The specificity of NMT for its peptide recognition sequence can be exploited to engineer recombinant proteins for site-specific N-terminal labeling with 12-ADA. researchgate.net By fusing the N-terminal recognition sequence of an NMT substrate to a protein of interest, that protein can be directed to undergo N-myristoylation with 12-ADA when co-expressed with NMT. researchgate.netplos.org This strategy allows for the precise attachment of the bioorthogonal azide handle to the N-terminus of a target protein. mdpi.comnih.gov This method has been successfully used to label various proteins, including calmodulin, for further functionalization. acs.orgnih.govcaltech.edu The ability to specifically label proteins in this manner opens up possibilities for their conjugation to other molecules like fluorophores or for their immobilization on surfaces. researchgate.netresearchgate.net

Role of Cellular Acyl-CoA Synthetases (ACSL) in Metabolic Activation

Before 12-ADA can be utilized by NMT, it must first be "activated" into its high-energy thioester form, 12-azidododecanoyl-CoA. This activation step is catalyzed by cellular acyl-CoA synthetases (ACSLs). escholarship.orgresearchgate.netnih.gov ACSLs are a family of enzymes that activate fatty acids of various chain lengths by ligating them to coenzyme A (CoA) in an ATP-dependent reaction. nih.govlsuhsc.eduwikipedia.orgnih.govaocs.org 12-ADA, being a fatty acid analog, is a substrate for these enzymes. escholarship.orgresearchgate.net The conversion of 12-ADA to 12-azidododecanoyl-CoA is a critical prerequisite for its subsequent recognition and transfer by NMT to target proteins. researchgate.netescholarship.org

Chemoenzymatic Functionalization of Specific Biomolecules (e.g., Calmodulin)

The chemoenzymatic approach using 12-ADA has been successfully applied to the specific functionalization of biomolecules like calmodulin (CaM), a vital calcium-binding protein. acs.orgnih.govcaltech.edu By engineering CaM to contain an N-terminal recognition sequence for NMT, researchers have achieved site-specific and quantitative labeling of the protein with 12-ADA. acs.orgnih.govcaltech.edu Importantly, the addition of the 12-azidododecanoyl tag did not impair the function of CaM, such as its ability to bind calcium or interact with its binding partners. acs.orgnih.gov This specific labeling allows for the subsequent conjugation of the azide-modified CaM to alkyne-functionalized molecules or surfaces via click chemistry, directly from cell lysates without the need for purification. researchgate.netacs.orgnih.gov This method has been used to create CaM-affinity resins for purifying CaM-binding proteins. acs.orgnih.gov

In Vitro and In Vivo Metabolic Labeling Techniques

12-ADA is a versatile tool for both in vitro and in vivo metabolic labeling of myristoylated proteins. nih.govnih.gov

In in vitro studies, cells in culture are incubated with 12-ADA, which is taken up by the cells and incorporated into proteins through the processes described above. nih.govnih.gov The azide-labeled proteins can then be detected and analyzed using various techniques. For example, after cell lysis, the azide-modified proteins can be reacted with an alkyne-functionalized fluorescent dye, allowing for their visualization by SDS-PAGE and in-gel fluorescence analysis. nih.govplos.org This technique has been used to study the temporal dynamics of protein myristoylation and to visualize the subcellular localization of myristoylated proteins in cultured cells. nih.govresearchgate.net

The application of 12-ADA extends to in vivo metabolic labeling in model organisms such as zebrafish. nih.govnih.gov By introducing 12-ADA into the culture medium of zebrafish embryos, researchers have been able to visualize the distribution of myristoylated proteins during development. nih.govnih.gov This demonstrates the utility of 12-ADA for studying protein lipidation in the context of a whole organism. nih.govgoogle.com

| Labeling Technique | Application | Detection Method | Reference |

| In Vitro Metabolic Labeling | Labeling of myristoylated proteins in cultured cells (e.g., C2C12 myoblasts, Jurkat cells) | SDS-PAGE with in-gel fluorescence, Fluorescence microscopy | nih.govresearchgate.netnih.gov |

| In Vivo Metabolic Labeling | Visualization of myristoylated protein distribution in zebrafish embryos | Fluorescence microscopy | nih.govnih.gov |

Bioorthogonal Ligation Applications

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction that involves the cycloaddition of an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. baseclick.eubiochempeg.com This reaction results in the formation of a stable triazole linkage. baseclick.euunits.it

The CuAAC reaction mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. organic-chemistry.org This process significantly accelerates the rate of the cycloaddition by a factor of up to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.org The reaction is highly regioselective, yielding exclusively the 1,4-disubstituted triazole isomer. units.it

For applications in biological systems, the reaction conditions are mild and biocompatible. baseclick.eu Key features include:

Aqueous Environment : The reaction proceeds efficiently in water, which is essential for biological applications. units.itorganic-chemistry.org

pH Range : It is effective over a broad pH range, typically between 4 and 12. organic-chemistry.org

Catalyst Generation : The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. This prevents the formation of oxidative homocoupling byproducts. organic-chemistry.org

Ligands : Stabilizing ligands are often used to protect the Cu(I) from oxidation and disproportionation and can accelerate the reaction. nih.gov

A primary application of 12-ADA is the fluorescent labeling of myristoylated proteins for imaging. nih.gov After cells are cultured with 12-ADA, allowing it to be incorporated into proteins by NMT, the cells are lysed. researchgate.net The azide-tagged proteins in the lysate are then conjugated to an alkyne-functionalized fluorescent probe via CuAAC. nih.govresearchgate.net This covalent linkage allows for the visualization of the labeled proteins using techniques like SDS-PAGE followed by in-gel fluorescence scanning. researchgate.net For instance, research on C2C12 myoblasts demonstrated successful labeling of 12-ADA modified proteins in cell lysates using TAMRA-alkyne. researchgate.net

Table 1: Examples of Alkyne-Functionalized Fluorescent Probes for CuAAC

| Probe Name | Fluorophore Class | Typical Application |

|---|---|---|

| TAMRA-alkyne | Rhodamine | In-gel fluorescence analysis of cell lysates researchgate.netresearchgate.net |

| Alkyne-biotin | N/A (Used with fluorescent streptavidin) | Fluorescence microscopy, Western blot |

| Fluorescein-alkyne | Fluorescein | Fluorescence microscopy |

Beyond imaging, CuAAC is used to biotinylate 12-ADA-labeled proteins for their capture and enrichment. nih.gov This strategy involves reacting the azide-modified proteins with an alkyne-functionalized biotin (B1667282) reagent. The resulting biotinylated proteins can then be selectively isolated from complex mixtures, such as cell lysates, using streptavidin-coated beads, which exhibit an extremely high affinity for biotin. nih.govnih.gov

This affinity capture, or "pull-down," allows for the enrichment of myristoylated proteins, facilitating their identification and characterization through methods like mass spectrometry. nih.goviris-biotech.de A key advantage of this approach is its specificity; control experiments without 12-ADA show no protein biotinylation, confirming that the capture is dependent on the metabolic labeling. nih.gov

Table 2: Components of a Typical Biotinylation Strategy via CuAAC

| Component | Function | Example |

|---|---|---|

| Metabolic Label | Introduces azide handle into proteins | 12-Azidododecanoic acid (12-ADA) |

| Click Reagent | Covalently links biotin to the azide handle | Alkyne-Biotin nih.gov |

| Affinity Matrix | Captures the biotinylated proteins | Streptavidin-coated magnetic beads biorxiv.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Despite the utility of CuAAC, the cytotoxicity of the copper catalyst can be a concern, particularly in living cells. nih.gov Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a copper-free alternative. biochempeg.comalfa-chemistry.com

SPAAC utilizes a cycloalkyne, typically a cyclooctyne (B158145) derivative, where the ring strain significantly lowers the activation energy for the cycloaddition reaction with an azide. nih.govalfa-chemistry.com This high reactivity eliminates the need for a catalyst, making the reaction truly bioorthogonal and suitable for use in living organisms without notable toxicity. biochempeg.comalfa-chemistry.com

The reaction proceeds rapidly under physiological conditions and, like CuAAC, forms a stable triazole product. alfa-chemistry.com Various strained alkynes have been developed, with dibenzocyclooctyne (DBCO) being a common and commercially available reagent used for SPAAC-based labeling. nih.govnih.gov

While both CuAAC and SPAAC can be used to label 12-ADA-modified biomolecules, SPAAC offers distinct advantages in certain contexts, especially for live-cell imaging and applications involving metal-sensitive systems. nih.govnih.gov

Live-Cell Imaging : The primary advantage of SPAAC is its biocompatibility, which allows for the labeling of myristoylated proteins directly in living cells and even whole organisms like zebrafish. nih.govresearchgate.net The absence of copper toxicity preserves cellular health and function during the experiment. nih.gov

Lower Background Signal : In some studies, SPAAC has been shown to produce a higher signal-to-background ratio compared to CuAAC for in situ imaging. nih.govresearchgate.net For example, when imaging 12-ADA incorporation in C2C12 cells, labeling with TAMRA-DBCO (via SPAAC) resulted in clearer images with less background fluorescence than labeling with TAMRA-alkyne (via CuAAC). nih.govresearchgate.net

Radiochemistry : In the synthesis of radiopharmaceuticals, SPAAC is advantageous as it avoids the use of a Cu(I) catalyst, which could compete with radiometals (e.g., ⁶⁴Cu) that are being incorporated into imaging agents. nih.gov

Table 3: Comparison of CuAAC and SPAAC for 12-ADA Labeling

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

|---|---|---|

| Catalyst | Requires Cu(I) catalyst biochempeg.com | Catalyst-free biochempeg.comalfa-chemistry.com |

| Alkyne Reagent | Terminal Alkyne (e.g., TAMRA-alkyne) nih.gov | Strained Cyclooctyne (e.g., TAMRA-DBCO) nih.gov |

| Toxicity | Potential cytotoxicity from copper catalyst nih.gov | Low to no toxicity, ideal for live systems alfa-chemistry.com |

| Primary Application | In vitro labeling of lysates, fixed cells researchgate.net | Live-cell and in vivo imaging nih.govnih.gov |

| Signal Quality | Can have higher background in some imaging applications nih.gov | Often yields higher signal-to-background ratio nih.govresearchgate.net |

Applications in Chemical Biology and Proteomics

Imaging and Profiling of Post-Translational Lipid Modifications

By coupling the azide (B81097) handle of incorporated 12-ADA to fluorescent reporters, researchers can visualize and profile myristoylated proteins within complex biological systems, offering insights into their function and regulation.

The ability to visualize the "myristoylated proteome" has provided significant insights into dynamic cellular processes. Studies have utilized 12-ADA to track changes in protein myristoylation during the differentiation of C2C12 myoblasts into myotubes. These experiments revealed that the spatial distribution of myristoylated proteins changes dramatically as cells differentiate, indicating a regulated role for this modification in muscle development. nih.gov This methodology has been extended to in vivo systems, such as zebrafish embryos, to visualize the distribution of myristoylated proteins during development, underscoring the utility of 12-ADA for studying lipidation in the context of a whole organism. nih.gov

| Parameter | Description | Reference |

| Cell Line | C2C12 Mouse Myoblasts | nih.gov |

| Chemical Probe | 12-Azidododecanoic acid (12-ADA) | nih.gov |

| Observation | Significant change in the spatial distribution of myristoylated proteins upon differentiation into myotubes. | nih.gov |

| In Vivo Model | Zebrafish Embryo | nih.gov |

| Significance | Demonstrates that protein myristoylation is a dynamic and regulated process during cellular differentiation and development. | nih.gov |

N-myristoylation is a key signal for directing proteins to specific subcellular locations. The use of 12-ADA has been instrumental in confirming and exploring this role. For instance, metabolic labeling has shown that the N-myristoylation of SAMM50, a mitochondrial outer membrane protein, is essential for its correct targeting to mitochondria. This highlights how 12-ADA can be used to dissect the role of lipidation in organelle-specific protein trafficking. Furthermore, this labeling strategy allows for the dynamic tracking of lipidated proteins as they move between cellular compartments, providing a window into the regulation of their function through localization.

The small size of the azide group on 12-ADA makes it an ideal handle for attaching specialized fluorophores required for super-resolution microscopy techniques like direct Stochastic Optical Reconstruction Microscopy (dSTORM) and Photoactivated Localization Microscopy (PALM). These methods bypass the diffraction limit of light, enabling visualization at near-molecular resolution.

The general strategy involves metabolically labeling proteins with 12-ADA, followed by a click chemistry reaction to attach a photoswitchable or photoconvertible dye compatible with STORM or PALM. This approach allows for the precise localization of individual myristoylated proteins, offering unprecedented detail on their organization within cellular structures. While the direct combination of 12-ADA with STORM/PALM is an emerging application, the principle has been successfully demonstrated for other bioorthogonal reporters, such as unnatural amino acids, to visualize plasma membrane proteins with molecular resolution. frontiersin.org This powerful combination holds immense potential for mapping the nanoscale distribution of myristoylated proteins in membranes and signaling complexes.

Advanced Protein Purification and Enrichment Methodologies

Beyond imaging, 12-ADA facilitates the selective isolation of myristoylated proteins from complex biological samples, enabling detailed proteomic analysis and the development of novel purification workflows.

The principles of click chemistry can be used to create novel affinity resins for protein purification. In this strategy, a protein of interest is first labeled with 12-ADA. This azide-tagged protein is then covalently immobilized onto a solid support, such as Sepharose beads, that has been functionalized with a reactive alkyne group (e.g., dibenzocyclooctyne, DBCO). This method has been successfully used to create an affinity resin where azide-functionalized Calmodulin was attached to DBCO-resin. This custom resin demonstrated improved performance in purifying Calmodulin-binding proteins compared to commercially available systems. This approach provides a versatile platform for creating highly specific, covalent affinity matrices for a wide range of protein targets.

| Resin Component | Function | Chemistry |

| Solid Support | Inert matrix (e.g., Sepharose, magnetic beads) | Provides the physical scaffold for the resin. |

| Linker | Alkyne or DBCO group | The reactive partner for the azide on the labeled protein. |

| Bait Protein | 12-ADA-labeled protein (e.g., Calmodulin) | Specifically captures interacting "prey" proteins. |

| Bond Formed | Triazole ring | A stable, covalent linkage formed via click chemistry. |

A significant advantage of the bioorthogonal nature of 12-ADA is the ability to perform specific protein conjugations directly within complex mixtures like cell lysates, bypassing traditional multi-step purification protocols. researchgate.netnih.govresearchgate.net In this method, cells are cultured with 12-ADA to label the target protein. The cells are then lysed, and the entire lysate is mixed with a substrate (e.g., alkyne-functionalized magnetic beads or gold nanoparticles) and the click chemistry catalyst. researchgate.netnih.govresearchgate.net Only the azide-tagged protein will covalently bind to the substrate, allowing all other cellular components to be washed away. researchgate.net This streamlined workflow is highly efficient and preserves protein activity, enabling the rapid generation of protein-particle conjugates for applications in biosensing and diagnostics. researchgate.net

Development and Application of Activity-Based Proteomics Probes

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes chemical probes to study the function and activity of entire classes of enzymes directly within complex biological systems. nih.govwikipedia.org These probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection and enrichment. nih.gov 12-Azidododecanoic acid serves as a crucial component in the design of such probes, particularly for enzymes involved in lipid metabolism and modification.

12-Azidododecanoic acid is used as a metabolic precursor for the in-situ generation of activity-based probes targeting enzymes that recognize fatty acids. A primary example is its use in profiling N-myristoyltransferases (NMTs). Cells are cultured with 12-azidododecanoic acid, which is recognized by NMT and covalently attached to the N-terminus of its substrate proteins. nih.gov This process tags active NMT substrates with an azide handle.

Following metabolic labeling, cell lysates are treated with a reporter molecule containing an alkyne group, such as an alkyne-functionalized fluorophore (e.g., rhodamine) or an affinity tag (e.g., biotin). wikipedia.org The azide-tagged proteins are then covalently linked to the reporter tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry. This allows for the visualization of labeled proteins by in-gel fluorescence scanning or their enrichment and subsequent identification by mass spectrometry, providing a profile of enzyme activity in the biological sample. researchgate.net

Table 1: Enzyme Classes Profiled Using 12-Azidododecanoic Acid-Based Probes

| Enzyme Class | Probe Strategy | Reporter Tag | Analytical Method | Research Goal |

| N-Myristoyltransferases (NMTs) | Metabolic incorporation of 12-ADA | Biotin (B1667282), Fluorophores | Mass Spectrometry, Fluorescence Gel Scanning | Identification of NMT substrates, Profiling NMT activity |

| Fatty Acid Acyltransferases | Metabolic incorporation of 12-ADA | Biotin | Affinity Purification, Mass Spectrometry | Discovery of acylated proteins and responsible enzymes |

| Hydrolases | Not directly profiled | N/A | N/A | Primarily used for labeling substrates, not the enzymes themselves |

A significant application of 12-azidododecanoic acid is the identification of proteins that undergo lipid modification, specifically myristoylation. The process mirrors the one used for activity profiling but focuses on identifying the protein substrates rather than the enzyme.

The workflow for identifying these modified proteins involves several key steps:

Metabolic Labeling: Live cells or organisms are incubated with 12-azidododecanoic acid, which is incorporated into proteins as N-terminal myristoylation. nih.gov

Cell Lysis and Click Chemistry: The cells are lysed, and the azide-modified proteins within the proteome are "clicked" to an alkyne-biotin tag.

Affinity Purification: The biotin-tagged proteins are selectively captured and enriched from the complex cell lysate using avidin (B1170675) or streptavidin-coated beads. nih.gov

Proteomic Analysis: The enriched proteins are digested into smaller peptides, typically with trypsin, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov

The mass spectrometer identifies the peptide sequences, allowing for the unequivocal identification of the proteins that were originally modified with the 12-azidododecanoyl group. This approach has been successfully used to identify a wide range of myristoylated proteins, providing insights into the cellular pathways they regulate. nih.gov

Table 2: Example Workflow for Identifying 12-ADA Modified Proteins

| Step | Procedure | Purpose |

| 1 | Incubate cells with 12-Azidododecanoic acid. | Metabolic incorporation of the azide tag onto proteins. |

| 2 | Lyse cells and add an alkyne-biotin probe. | Covalently attach a biotin handle to the tagged proteins via click chemistry. |

| 3 | Incubate lysate with streptavidin beads. | Enrich biotinylated (i.e., modified) proteins. |

| 4 | Digest enriched proteins with trypsin. | Generate peptides suitable for mass spectrometry analysis. |

| 5 | Analyze peptides by LC-MS/MS. | Identify the sequences of the peptides and thus the parent proteins. |

Investigation of Protein-Lipid and Protein-Membrane Interactions

Protein-lipid interactions are fundamental to numerous cellular processes, including signal transduction, protein trafficking, and the structural integrity of membranes. asbmb.orgnih.gov The covalent attachment of a lipid moiety, such as myristate, can anchor a protein to a cellular membrane, facilitating its interaction with other membrane-bound proteins or lipids. nih.gov 12-Azidododecanoic acid provides a powerful chemical tool to investigate these phenomena.

By metabolically incorporating 12-azidododecanoic acid, a lipid anchor containing a bioorthogonal handle is installed onto target proteins. This azide tag can then be used in various ways to probe interactions. For instance, attaching a fluorescent probe via click chemistry allows researchers to use microscopy to visualize the subcellular localization of the lipidated protein, confirming its association with specific membranes like the plasma membrane or Golgi apparatus.

Furthermore, the azide group can be used to attach cross-linking agents. This enables the capture of transient or weak interactions between the lipidated protein and nearby lipids or proteins within the membrane environment. Subsequent proteomic analysis can then identify the interacting partners, providing a detailed map of the protein's membrane-associated interaction network. nih.gov

Table 3: Methods for Studying Protein-Lipid Interactions Using 12-ADA

| Method | Description | Information Gained |

| Fluorescence Microscopy | A fluorescent dye is attached to the 12-ADA-modified protein via click chemistry. | Subcellular localization of the lipidated protein; confirmation of membrane association. |

| Photo-Affinity Labeling | A photo-reactive cross-linker is attached to the 12-ADA. Upon light activation, it covalently binds to nearby molecules. | Identification of direct protein-lipid or protein-protein interaction partners in a membrane environment. |

| Proximity-Ligation Assay (PLA) | Antibodies against the protein of interest and a potential interacting partner are used, with DNA oligos attached. If in close proximity, the oligos can be ligated and amplified. | In-situ detection and quantification of protein-protein interactions at membranes. |

Advanced Spectroscopic and Mass Spectrometric Analysis for Structural Elucidation and Quantitative Assessment in Research Contexts

The analysis of proteins modified with 12-azidododecanoic acid relies heavily on advanced analytical techniques, primarily mass spectrometry and various forms of spectroscopy. nih.gov

Mass Spectrometry (MS): MS-based proteomics is essential for both identifying and quantifying proteins modified with 12-azidododecanoic acid. researchgate.net In a typical "bottom-up" proteomics experiment, proteins are digested into peptides. High-resolution mass spectrometers can then measure the mass-to-charge ratio of these peptides with high accuracy. nih.gov The presence of the 12-azidododecanoyl group adds a specific mass to a peptide, allowing for its identification. Tandem mass spectrometry (MS/MS) is then used to fragment the peptide and determine its amino acid sequence, which can confirm the identity of the protein and often pinpoint the exact site of modification. nih.gov

Quantitative proteomics techniques can be integrated into this workflow. For example, by using stable isotope labeling or label-free quantification methods, researchers can compare the abundance of 12-ADA-modified proteins between different cellular states (e.g., healthy vs. disease), providing insights into the dynamics of protein lipidation. nih.govnih.gov

Spectroscopy: Spectroscopic methods are enabled by the attachment of fluorescent probes to the azide handle of 12-ADA-modified proteins. These techniques are powerful for studying protein dynamics and interactions in real-time and in living cells. For example, Förster Resonance Energy Transfer (FRET) can be used to measure the distance between two fluorescently labeled molecules. mdpi.com By labeling a 12-ADA-modified protein with one FRET dye and a potential interacting partner with another, researchers can study the dynamics of their association and dissociation.

Table 4: Analytical Techniques for the Analysis of 12-ADA Labeled Proteins

| Technique | Abbreviation | Application | Type of Information |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Identification of modified proteins and mapping of modification sites. | Protein identity, amino acid sequence, precise location of the 12-ADA modification. |

| Quantitative Mass Spectrometry | qMS | Comparison of the abundance of modified proteins across different samples. | Relative or absolute changes in protein lipidation levels. |

| Förster Resonance Energy Transfer Spectroscopy | FRET | Measurement of molecular proximity and interactions. | Protein-protein or protein-lipid interaction dynamics, conformational changes. |

| Confocal Fluorescence Microscopy | Visualization of protein location within cells. | Subcellular localization, co-localization with cellular structures or other proteins. |

Applications in Materials Science and Nanotechnology

Functionalization of Nanoparticles and Surfaces for Bio-Interactions

The ability to tailor the surface of nanoparticles and other materials is critical for controlling their interactions with biological systems. nih.gov 12-Azidododecanoic acid serves as a key linker molecule in this process, enabling the covalent attachment of specific proteins and biomolecules to various substrates.

A primary strategy involves the metabolic labeling of proteins. thermofisher.com Recombinant protein expression systems can be engineered to utilize N-myristoyltransferase (NMT), an enzyme that attaches myristic acid to proteins. By supplying 12-azidododecanoic acid, an analogue of myristic acid, the enzyme incorporates the azide-functionalized lipid onto target proteins. nih.govnih.gov This provides a site-specific azide (B81097) tag on the protein, which can then be used for conjugation without affecting the protein's function. nih.gov

This method has been successfully used to functionalize gold nanoparticles (AuNPs) and magnetic beads. nih.gov In one approach, proteins such as Calmodulin (CaM) and Calcineurin (CaN) were first tagged with 12-ADA in an E. coli expression system. nih.gov These azide-tagged proteins were then conjugated to alkyne-functionalized gold nanoparticles directly from the cell lysate using Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), a type of click chemistry. nih.govresearchgate.net This process negates the need for extensive protein purification, simplifying the creation of protein-particle conjugates. nih.gov The resulting functionalized AuNPs demonstrated high stability, resisting aggregation for at least nine months, and the conjugated proteins retained a high level of activity. nih.gov This approach opens new avenues for creating hybrid materials for applications in biosensing and bioimaging. nih.gov

The choice of click chemistry reaction is also a key consideration. While copper-free reactions like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are available, CuAAC can be more favorable as it uses smaller, less hydrophobic alkyne linkers, which can reduce the risk of nanoparticle aggregation. nih.gov The successful functionalization using these methods highlights the potential for creating stable and highly bioactive nanoparticle systems for advanced applications. nih.govresearchgate.net

Research Findings on Nanoparticle Functionalization with 12-Azidododecanoic Acid

| Nanoparticle/Surface | Protein/Molecule | Conjugation Method | Key Finding | Reference |

| Gold Nanoparticles (AuNPs) | Calmodulin (CaM), Calcineurin (CaN) | Metabolic labeling with 12-ADA, followed by CuAAC click chemistry | Efficient conjugation directly from cell lysate; functionalized nanoparticles are stable for over 9 months and retain high protein activity. | nih.gov |

| Magnetic Beads | Protein Kinase A (PKA) | Metabolic labeling with 12-ADA, followed by azide-alkyne cycloaddition | Demonstrates the versatility of the 12-ADA tagging method for conjugation to different types of microparticles. | nih.gov |

| Gold Nanoparticles (AuNPs) | Azide-tagged Green Fluorescent Protein (N3-GFP) | CuAAC click chemistry | Covalent binding of azide-tagged proteins to alkyne-functionalized AuNPs directly from clarified cell lysate. | nih.govresearchgate.net |

Engineering of Advanced Biomaterials and Bio-Interfaces

12-Azidododecanoic acid is instrumental in the bottom-up design of advanced biomaterials with programmable properties. By introducing this non-canonical fatty acid into protein structures, researchers can precisely control their self-assembly into complex architectures like fibers and hydrogels. nih.govrsc.org

This approach leverages the substrate promiscuity of enzymes like N-myristoyltransferase (NMT). nih.govrsc.org Researchers have applied these strategies to engineer novel lipoproteins and elastin-like proteins (ELPs) with emergent material properties. nih.gov ELPs are protein-based polymers that exhibit a lower critical solution temperature (LCST) phase transition, meaning they can self-assemble into more ordered structures upon heating. nih.gov

In one study, ELPs were modified with 12-azidododecanoic acid (termed ADA-ELPs). nih.gov Unlike myristoylated ELPs (M-ELPs) which form spherical micelles, the ADA-ELPs were observed to form elongated fibers. This demonstrates that the physicochemical properties of the artificial lipid can direct the self-assembly pathway of the protein polymer. nih.govrsc.org The terminal azide group on the ADA moiety also provides a bio-orthogonal handle for further chemical modification, allowing for the creation of complex, multi-functional materials. nih.govrsc.org

This strategy has been used to create non-canonical lipoproteins with programmable assembly. By replacing the natural myristic acid with 12-ADA, lipoproteins were created that exhibited unique, hysteretic assembly behavior not seen in their canonical counterparts. rsc.org This programmable morphological change, for instance from nanoparticles to fibers, could be harnessed for applications such as the simultaneous release of an encapsulated drug and the formation of a scaffold for cell adhesion and tissue regeneration. rsc.org This expansion of post-translational modifications (PTMs) into the realm of non-canonical lipids opens up a vast design space for creating dynamic and functional nanobiomaterials. rsc.org

Examples of Biomaterials Engineered with 12-Azidododecanoic Acid

| Biomaterial Base | Modification Strategy | Resulting Assembly/Property | Potential Application | Reference |

| Elastin-Like Protein (ELP) | NMT-mediated incorporation of 12-ADA | Formation of elongated fibers instead of micelles. | Development of hydrogels and scaffolds with controlled architecture. | nih.gov |

| Intrinsically Disordered Peptide Polymer (IDPP) | NMT-mediated incorporation of 12-ADA to form ADA-IDPP | Creates non-canonical lipoproteins with unique, hysteretic thermal assembly behavior. | Dynamic nanobiomaterials, stimuli-responsive drug delivery systems. | rsc.org |

| Recombinant Proteins | General chemoenzymatic labeling with 12-ADA | Provides a bio-orthogonal azide handle for further modification via click chemistry. | Engineering of novel biomaterials with precisely controlled functionalities. | caltech.edu |

Derivatization and Conjugation for Advanced Biological Probes

Synthesis of Conjugates for Mechanistic Biological Studies

The strategic synthesis of conjugates using 12-azidododecanoic acid is a key approach for dissecting cellular mechanisms, particularly in the context of viral replication. By acting as an analogue for myristic acid, it can be used to study processes like protein N-myristoylation, a lipid modification crucial for the function and localization of many proteins, including viral structural proteins.

Researchers have utilized 12-azidododecanoic acid as a surrogate for myristic acid to probe the assembly of viruses like the Human Immunodeficiency Virus (HIV-1). nih.gov The Gag polyprotein of HIV-1 must undergo N-myristoylation to facilitate its transport to and binding at the plasma membrane, a critical step for the assembly of new virions. nih.gov By introducing 12-azidododecanoic acid, a myristic acid analogue, into cellular systems, scientists can create modified Gag proteins. nih.gov The incorporation of this altered fatty acid can perturb the normal pathway of viral assembly, allowing for detailed study of the process. nih.gov While it has been noted as an inhibitor of HIV-1 production, its primary value in this context is as a tool to understand the mechanism of assembly. nih.gov

The synthesis of fatty acyl conjugates often involves coupling the carboxylic acid group of 12-azidododecanoic acid to a functional group on a target molecule, such as an amine or hydroxyl group on a nucleoside analog. For example, conjugates have been synthesized with antiviral compounds like Tenofovir alafenamide (TAF) and Remdesivir (RDV). mdpi.comaxionbiosystems.comnih.gov In one such synthesis, 12-azidododecanoic acid was reacted with TAF in the presence of coupling agents like 1-hydroxy-7-benzotriazole (HOAt) and N,N-diisopropylethylamine (DIPEA) to form a 12-azidododecanoyl TAF conjugate. mdpi.com Similarly, it has been conjugated to the 2'-O- and 3'-O-positions of RDV. axionbiosystems.comnih.gov The primary goal of creating these fatty acyl conjugates is often to alter the physicochemical properties of the parent molecule, such as lipophilicity, to enhance cellular uptake and understand its biological transport and stability. mdpi.commdpi.com For instance, studies with fluorescent derivatives have confirmed that the attachment of a long-chain fatty acid significantly improves the cellular uptake of nucleoside conjugates. mdpi.com

This strategy allows for the investigation of how lipid modification affects a drug's interaction with cells and its metabolic pathway, separate from its direct therapeutic action.

Table 1: Examples of 12-Azidododecanoic Acid Conjugates for Mechanistic Studies

| Conjugated Molecule | Purpose of Conjugation | Research Context | Reference |

|---|---|---|---|

| HIV-1 Gag Protein (Metabolic Labeling) | To serve as a myristic acid analogue that perturbs viral protein trafficking and assembly for mechanistic exploration. | Studying the role of N-myristoylation in HIV-1 assembly. | nih.gov |

| Tenofovir Alafenamide (TAF) | To synthesize a fatty acyl amide conjugate to study how lipophilicity modification impacts biological properties. | Investigation of modified nucleoside analogue properties. | mdpi.com |

| Remdesivir (RDV) | To create mono-fatty acyl conjugates to study effects on physicochemical properties, stability, and cellular interactions. | Exploring potential long-acting prodrug strategies and their biological profiles. | axionbiosystems.comnih.gov |

| 3'-Fluoro-2',3'-dideoxythymidine (FLT) | To synthesize a 5'-O-(12-azidododecanoyl) derivative to improve lipophilicity and cellular uptake for mechanistic evaluation. | Studying how fatty acid attachment influences the cellular pharmacology of nucleoside analogues. | mdpi.com |

Development of Multi-Functional and Orthogonally Reactive Probes

The true power of 12-azidododecanoic acid in chemical biology lies in the azide (B81097) group, which functions as a bioorthogonal chemical handle. A bioorthogonal reaction is one that can occur within a living system without interfering with native biochemical processes. nih.gov The azide group is ideal for this as it is virtually absent in biological systems and selectively reacts with specific chemical partners. nih.gov

This allows for a two-step probing strategy. First, cells are metabolically labeled with 12-azidododecanoic acid, which is incorporated into proteins via pathways like N-myristoylation. nih.govresearchgate.net Second, the azide-tagged proteins can be detected and visualized by reacting them with a probe molecule carrying a complementary functional group. The two most prominent bioorthogonal reactions used are:

Staudinger Ligation : The reaction of the azide with a triarylphosphine, such as one tagged with biotin (B1667282) for affinity purification and subsequent identification. nih.gov

Azide-Alkyne Cycloaddition (Click Chemistry) : The copper(I)-catalyzed or strain-promoted reaction between the azide and an alkyne. This is widely used to attach fluorescent dyes for imaging or other reporter tags. thermofisher.comiris-biotech.deiris-biotech.de

This modularity enables the development of multi-functional probes. For example, 12-azidododecanoic acid can be used to label N-myristoylated proteins inside a cell. nih.gov Subsequently, a fluorescent alkyne dye can be added, which "clicks" onto the azide handle, rendering the modified proteins visible via fluorescence microscopy. mdpi.com This approach has been used to visualize the localization of specific proteins in live E. coli using super-resolution microscopy. mdpi.com

Furthermore, this strategy is employed to create probes for Förster Resonance Energy Transfer (FRET)-based assays. chemrxiv.org In such a system, 12-azidododecanoic acid can be part of a substrate for an enzyme. Once the enzyme processes the substrate, the azide can be clicked to a molecule containing one part of a FRET pair, allowing for the sensitive detection of enzyme activity through changes in fluorescence. chemrxiv.org These advanced probes are critical tools for the in-gel fluorescence visualization and proteome-wide analysis of protein lipidation. researchgate.net

Table 2: Applications of 12-Azidododecanoic Acid in Developing Orthogonal Probes

| Probe Application | Bioorthogonal Reaction | Reporter/Tag | Purpose | Reference |

|---|---|---|---|---|

| Detection of Protein Myristoylation | Staudinger Ligation | Biotinylated Phosphine | To tag, purify, and identify proteins that have been metabolically labeled with the azido-fatty acid. | nih.gov |

| In-gel Fluorescence Visualization | Click Chemistry | Fluorescent Alkyne | To visualize lipidated proteins directly in a gel after electrophoretic separation. | researchgate.netthermofisher.com |

| Live Cell Super-Resolution Imaging | Click Chemistry | Alkyne-functionalized Fluorophore | To achieve N-terminal labeling of specific proteins in live bacteria for high-resolution imaging of their location. | mdpi.com |

| FRET-based Enzyme Assays | Click Chemistry (Copper-free) | Bicyclononyne (BCN)-tagged Fluorophore | To form a bichromophoric reporter for FRET analysis of enzyme activity in cells. | chemrxiv.org |

Future Directions and Emerging Research Avenues

Integration with Novel Bioorthogonal Chemistries and Methodologies

The utility of 12-azidododecanoic acid is intrinsically linked to the power of bioorthogonal chemistry, which allows for the specific chemical tagging of molecules within a complex biological environment. nih.govresearchgate.net The azide (B81097) group of 12-ADA is inert to most biological functional groups but reacts selectively with an alkyne partner through "click chemistry." nih.govbohrium.com

While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been a workhorse reaction, concerns about copper's toxicity in living systems have spurred the development of copper-free alternatives. nih.govzoulab.org Strain-promoted azide-alkyne cycloaddition (SPAAC) utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), to react with azides without the need for a metal catalyst. plos.orgnobelprize.org Research has shown that for in situ imaging, SPAAC reactions with reagents like TAMRA-DBCO can produce a higher signal-to-background ratio compared to CuAAC. nih.govresearchgate.net

Future research will likely focus on integrating 12-ADA with an expanding toolbox of bioorthogonal reactions beyond the standard click chemistries. nih.govacs.org These could include the strain-promoted alkyne-nitrone cycloaddition (SPANC) and the inverse-electron-demand Diels-Alder (IEDDA) reaction, which is known for its exceptionally fast reaction kinetics. nih.govnobelprize.orgacs.org The development of new bioorthogonal pairs with improved reaction rates, greater stability, and enhanced biocompatibility will further refine the application of 12-ADA in live-cell and in vivo imaging. nih.govnih.gov The goal is to design reactions that are not only bioorthogonal but also meet the stringent criteria of click chemistry, being high-yielding, stereospecific, and generating minimal byproducts. ntu.edu.sg

High-Throughput Screening Applications and Assay Development

The ability to metabolically label specific protein populations with 12-azidododecanoic acid opens the door for high-throughput screening (HTS) assays to identify modulators of protein myristoylation. nih.govpurdue.edu Such assays are crucial for discovering new therapeutic agents. stanford.edu For instance, a fluorescence-based enzymatic assay could be developed using a myristoylated substrate analogously labeled with 12-ADA. stanford.edu This labeled substrate could then be used to screen compound libraries for inhibitors of N-myristoyltransferases (NMTs), the enzymes responsible for attaching myristic acid to proteins. researchgate.net

The development of robust HTS assays for other forms of protein acylation, such as S-acylation (palmitoylation), provides a blueprint for future 12-ADA-based screening platforms. researchgate.netnih.gov For example, FRET-based assays and acylation-coupled lipophilic induction of polarization (Acyl-cLIP) have been successfully used to screen for inhibitors of DHHC acyltransferases. researchgate.netacs.org Similar innovative assay designs could be adapted for N-myristoylation, using 12-ADA as the labeling reagent to enable a fluorescent or other easily detectable readout in a high-throughput format. nih.govacs.org The modular nature of these assay platforms suggests they could be adapted to study various transferase enzymes. nih.gov

The key challenge in developing these assays is to create a system with a high signal-to-noise ratio and a good Z'-factor, a statistical measure of assay quality, to ensure reliability and suitability for screening large numbers of compounds. acs.org The successful implementation of such screens could identify novel inhibitors of NMTs, which are implicated in various diseases.

System-Wide Biological Investigations and Interdisciplinary Research

The application of 12-azidododecanoic acid is expanding from the study of individual proteins to system-wide investigations of the "myristoylome." purdue.edu By combining metabolic labeling with 12-ADA and advanced proteomic techniques, researchers can identify and quantify hundreds of myristoylated proteins simultaneously. springernature.com This approach allows for a global view of how protein myristoylation changes in response to different cellular states, such as differentiation, disease, or drug treatment. nih.govnih.gov For example, studies have already shown that the spatial distribution of myristoylated proteins changes dramatically during muscle cell differentiation. nih.govresearchgate.net

Future interdisciplinary research will likely integrate 12-ADA-based metabolic labeling with other "omics" technologies, such as lipidomics and genomics. Lipidomics, the large-scale study of lipids, can provide a comprehensive analysis of the fatty acid landscape within a cell, offering context to the incorporation of 12-ADA. creative-proteomics.comnih.gov Understanding the interplay between the availability of natural myristic acid and the uptake of its azide-containing analog is crucial for interpreting labeling experiments accurately. mdpi.com

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 12-azidododecanoic acid (12-ADA), and how is purity ensured?

- Methodological Answer : 12-ADA is synthesized via nucleophilic substitution of 12-bromododecanoic acid with sodium azide. The process involves esterification of 12-bromododecanoic acid in methanol under reflux with sulfuric acid, followed by azide substitution in dimethyl sulfoxide (DMSO). Post-reaction, the product is purified using standard techniques (e.g., column chromatography) and verified via NMR or mass spectrometry to ensure >95% purity .

Q. How is 12-ADA utilized in metabolic labeling studies for protein myristoylation?

- Methodological Answer : 12-ADA serves as a click chemistry-compatible probe for tracking protein myristoylation. Cells are incubated with 12-ADA (dissolved in fatty acid-free BSA-containing media) for 24 hours. Post-labeling, proteins are conjugated to alkyne-functionalized tags (e.g., fluorophores) via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Labeled proteins are analyzed via SDS-PAGE or fluorescence microscopy .

Q. What are the primary applications of 12-ADA in bioorthogonal chemistry?

- Methodological Answer : 12-ADA’s terminal azide group enables covalent conjugation with alkynes or strained cyclooctynes (e.g., DBCO) for site-specific biomolecule tagging. Applications include functionalizing polymers, immobilizing proteins on nanoparticles, and live-cell imaging. For example, 12-ADA-tagged GFP was conjugated to alkyne-coated gold nanoparticles (AuNPs) and validated via agarose gel electrophoresis .

Advanced Research Questions

Q. How do discrepancies arise between in vitro enzyme assays and antiviral activity data for 12-ADA?

- Methodological Answer : In HIV studies, 12-ADA inhibits viral production by ~60-70% in chronically infected cells without cytotoxicity. However, its efficacy in vitro (e.g., as a substrate for acyl-CoA synthetase or N-myristoyltransferase) may not directly correlate with antiviral activity due to differences in human vs. yeast/Pseudomonas enzyme specificity, cellular uptake efficiency, or metabolic processing. Researchers must validate CoA-thioester formation and NMT substrate compatibility in human lymphocytes .

Q. What experimental considerations are critical when using 12-ADA as a myristoylation probe in prolonged studies?

- Methodological Answer : 12-ADA competes with endogenous myristoyl-CoA (Myr-CoA) for NMT binding, potentially altering membrane association and function of myristoylated proteins. Prolonged exposure may disrupt signaling pathways. Controls should include:

- Dose-response assays to minimize off-target effects.

- Parallel labeling with Myr-CoA to assess competition.

- Functional validation of labeled proteins (e.g., membrane localization assays) .

Q. How can researchers optimize 12-ADA-based protein conjugation to nanoparticles while minimizing aggregation?

- Methodological Answer : Aggregation of AuNPs during 12-ADA conjugation is mitigated by:

- Using alkyne-functionalized AuNPs with controlled surface density.

- Optimizing reaction pH and salt concentration to prevent colloidal instability.

- Post-conjugation purification via centrifugation or size-exclusion chromatography. Conjugation efficiency is confirmed via UV-vis spectroscopy (plasmon shift) and TEM imaging .

Q. What analytical techniques resolve conflicting data on 12-ADA’s metabolic incorporation efficiency?

- Methodological Answer : Discrepancies in labeling efficiency arise from cell-type-specific differences in fatty acid uptake or CoA activation. To address this:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。